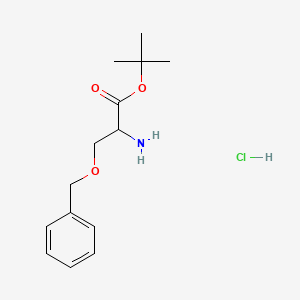

Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride

描述

Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride (CAS: 93760-41-9) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its structure features a tert-butyl ester group, which enhances stability against hydrolysis, and a benzyloxy (Bzl) substituent on the β-carbon of the propanoate backbone . The compound is synthesized as an L-serine derivative (denoted as L-Ser(Bzl)-OtBu·HCl) and is typically provided at 97% purity . Its molecular formula is C₁₄H₂₂ClNO₃, with a molar mass of 299.78 g/mol (calculated based on the formula). The benzyloxy group contributes to lipophilicity, while the tert-butyl ester offers steric protection, making it suitable for selective deprotection strategies in multi-step syntheses .

属性

IUPAC Name |

tert-butyl 2-amino-3-phenylmethoxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZCQGUIELEOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule’s structure suggests three primary components:

- Propanoic acid backbone with substituents at C2 (amino) and C3 (benzyloxy).

- Tert-butyl ester for carboxyl protection.

- Hydrochloride salt for amine stabilization.

Retrosynthetically, the molecule can be dissected into:

- Amino acid precursor : L-serine or derivatives for stereochemical control.

- Benzyl ether formation : Protection of the hydroxyl group.

- Esterification : Introduction of the tert-butyl group.

- Salt formation : Acidic treatment to isolate the hydrochloride.

Critical challenges include avoiding racemization during esterification, ensuring chemoselective benzylation, and achieving high purity post-salt formation.

Synthetic Routes and Methodological Comparisons

Route 1: Direct Esterification of Protected Serine Derivatives

This route begins with L-serine, leveraging its native hydroxyl and amino groups.

Step 1: Amino Protection

L-Serine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dioxane) with sodium hydroxide, yielding Boc-serine. The Boc group stabilizes the amine during subsequent reactions.

Step 2: Benzylation of the Hydroxyl Group

Boc-serine is treated with benzyl bromide in dichloromethane using sodium hydride as a base. Sodium hydride deprotonates the hydroxyl group, enabling nucleophilic attack on benzyl bromide. The reaction proceeds at 0–25°C to minimize side reactions.

Step 3: Tert-Butyl Ester Formation

The carboxylic acid is esterified with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). DCC activates the carboxyl group, facilitating nucleophilic substitution by tert-butanol. The reaction is conducted in anhydrous dichloromethane, yielding tert-butyl 2-(Boc-amino)-3-(benzyloxy)propanoate.

Step 4: Deprotection and Salt Formation

Boc removal is achieved with hydrochloric acid in dioxane, followed by precipitation of the hydrochloride salt using diethyl ether. The final product is recrystallized from ethanol/ether for >99% purity.

Key Data :

Route 2: Isobutylene-Mediated Esterification

This method bypasses carboxyl activation by employing gaseous isobutylene under acidic conditions.

Step 1: Simultaneous Amino Protection and Esterification

L-Serine is suspended in dichloromethane with silica-supported sulfuric acid. Isobutylene gas is introduced at 25°C for 72 hours, directly forming tert-butyl 2-amino-3-hydroxypropanoate. The amino group remains unprotected due to the reaction’s protonation under acidic conditions.

Step 2: Benzylation

The hydroxyl group is benzylated using benzyl chloride and sodium hydride in tetrahydrofuran (THF). Sodium hydride ensures complete deprotonation, while THF’s polarity enhances reaction kinetics.

Step 3: Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride in ethyl acetate, yielding the hydrochloride salt after solvent evaporation.

Key Data :

Route 3: Enzymatic Resolution for Stereochemical Purity

For enantiomerically pure material, Candida antarctica lipase B (CAL-B) resolves racemic tert-butyl 2-amino-3-(benzyloxy)propanoate.

Step 1: Racemic Synthesis

Racemic tert-butyl 2-amino-3-(benzyloxy)propanoate is prepared via Route 1 or 2.

Step 2: Enzymatic Hydrolysis

CAL-B selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0), leaving the (S)-enantiomer intact. The hydrolyzed product is extracted, and the remaining ester is isolated.

Step 3: Salt Formation

The (S)-enantiomer is converted to the hydrochloride salt as described in Route 1.

Key Data :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 58–65% | 50–55% | 40–45% |

| Purity | ≥99.5% | ≥98% | ≥99% (ee ≥98%) |

| Key Advantage | High purity | No DCC/DMAP | Enantioselective |

| Limitation | Multi-step | Long reaction | Low yield |

Route 1 is preferred for industrial-scale production due to higher yields and established protocols. Route 3 is critical for applications requiring chiral purity, albeit with lower yields.

Experimental Optimization and Troubleshooting

Esterification Efficiency

Benzylation Side Reactions

Scalability and Industrial Adaptations

Continuous Flow Synthesis

化学反应分析

Types of Reactions

Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like benzyl chloride and bases such as sodium hydroxide (NaOH) are employed.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amino acid derivatives.

科学研究应用

Pharmaceutical Synthesis

Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride serves primarily as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics facilitate reactions such as:

- Hydrolysis : The compound can undergo hydrolysis to yield amino acids or other derivatives that are crucial in drug formulations.

- Reduction : Using reagents like lithium aluminum hydride, it can be reduced to create alcohols or amines, which are often key building blocks in drug synthesis.

- Substitution Reactions : The presence of the amino group allows for nucleophilic substitution, enabling the introduction of diverse functional groups necessary for specific biological activities .

While specific biological activity data for this compound is limited, compounds with similar structures have demonstrated significant biological properties. These may include:

- Antimicrobial Effects : Similar chiral amino acid derivatives have shown potential as antimicrobial agents, suggesting that this compound may also possess such properties pending further investigation.

- Anti-inflammatory and Analgesic Activities : Research indicates that structurally related compounds exhibit anti-inflammatory effects, making them valuable candidates for drug development targeting inflammatory diseases .

Case Studies and Research Findings

Numerous studies have explored the synthesis and applications of related compounds, providing insights into potential uses for this compound:

- A study on peptidomimetic compounds highlighted the utility of similar tert-butyl derivatives in developing drugs with enhanced stability and biological activity against specific targets like caspases .

- Research on substituted benzamido derivatives demonstrated promising anti-inflammatory activity, indicating that modifications to the tert-butyl structure could yield compounds with therapeutic benefits .

Conclusion and Future Directions

The applications of this compound in pharmaceutical synthesis highlight its potential as a versatile building block in drug development. Further research is needed to elucidate its biological activities and optimize its use in creating novel therapeutic agents. Continued exploration into its reactivity and interactions with biological targets will be crucial for advancing its application in medicinal chemistry.

作用机制

The mechanism of action of tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, leading to its biological effects.

相似化合物的比较

Steric and Electronic Effects

- Benzyloxy vs. This makes the former more suitable for membrane-permeable drug candidates.

- Indole vs. Benzyloxy: The indole substituent in (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate HCl introduces aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets like kinase enzymes .

Stability and Reactivity

- Ester Groups: The tert-butyl ester in the parent compound provides superior hydrolytic stability compared to the methyl ester in methyl 2-amino-3-(tert-butoxy)propanoate HCl, which is more prone to cleavage under basic conditions .

- Dual Protection: H-D-SER(TBU)-OTBU·HCl, with tert-butyl groups on both the amino and ester functionalities, exhibits exceptional stability but reduced solubility in aqueous media .

生物活性

The synthesis of tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride typically involves several key steps, including the use of various reagents such as acids for hydrolysis and lithium aluminum hydride for reduction. The compound serves as an intermediate in pharmaceutical synthesis and fine chemical production, making it valuable in drug development and other applications.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structural features often exhibit significant biological properties. Here are some potential biological activities inferred from related compounds:

- Antimicrobial Activity : Many amino acid derivatives demonstrate antimicrobial properties, suggesting that this compound may also have similar effects.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory activities, indicating potential therapeutic applications.

- Analgesic Properties : Some derivatives are known to possess analgesic effects, which could be relevant for pain management therapies.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may interact with various molecular targets in biological systems. This could include:

- Enzyme Inhibition : Similar compounds often act as substrates or inhibitors for enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may influence receptor signaling pathways, potentially leading to therapeutic effects in various conditions.

- Induction of Apoptosis : Some related compounds have been shown to induce apoptosis in cancer cells, suggesting a possible anticancer mechanism.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Tert-butyl 2-(methylamino)propanoate hydrochloride | C₈H₁₇ClN₂O₂ | Methylamino group | Simpler structure; fewer substituents |

| Tert-butyl 2(S)-benzyloxycarbonylamino-3-aminopropionate hydrochloride | C₁₅H₂₃ClN₂O₄ | Benzyloxycarbonyl group | Contains an additional carbonyl; different stereochemistry |

| Benzyl 2-amino-3-(tert-butoxy)propanoate | C₁₄H₁₉NO₃ | Tert-butoxy group | Lacks the benzyloxy substituent; different reactivity profile |

This table highlights how the structural variations among these compounds can lead to differences in their biological activities and applications.

常见问题

Basic: What are the key steps in synthesizing tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride?

The synthesis typically involves:

- Benzyloxy group introduction : Protection of a hydroxyl group via benzylation under alkaline conditions (e.g., benzyl bromide with K₂CO₃) .

- Amino group incorporation : Strecker synthesis or reductive amination to introduce the amino group, followed by tert-butyl esterification using Boc anhydride .

- Hydrochloride salt formation : Reaction with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Key considerations : Monitor reaction progress with TLC and confirm intermediates via -NMR.

Advanced: How to optimize reaction conditions for minimizing racemization during synthesis?

Racemization risks arise during amino group activation. Strategies include:

- Low-temperature reactions : Conduct coupling steps (e.g., with EDC/HOBt) at 0–4°C to preserve stereochemistry .

- Solvent selection : Use aprotic solvents (e.g., DMF) to reduce nucleophilic interference .

- Catalytic additives : Additives like DMAP can accelerate reactions, reducing exposure to racemization-prone conditions .

Validation : Chiral HPLC or polarimetry post-synthesis ensures enantiomeric purity .

Basic: What purification methods are effective for this compound?

- Recrystallization : Use ethanol/water mixtures to isolate high-purity hydrochloride salts (>95%) .

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) for intermediates .

Purity assessment : Confirm via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Stereochemical variations : Enantiomers (R vs. S) show divergent receptor binding; verify configuration via X-ray crystallography .

- Impurity profiles : Trace solvents (e.g., residual DMF) can modulate activity; quantify via GC-MS .

Case study : A 2023 study found that (R)-enantiomers of analogous compounds had 10× higher affinity for serotonin receptors than (S)-forms .

Basic: What analytical techniques characterize this compound’s structure?

- NMR spectroscopy : - and -NMR confirm benzyloxy (δ 4.5–5.0 ppm) and tert-butyl (δ 1.4 ppm) groups .

- Mass spectrometry : ESI-MS detects the molecular ion peak at m/z 297.3 (free base) and 333.8 (hydrochloride) .

- IR spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How does the benzyloxy group influence stability under physiological conditions?

- pH-dependent hydrolysis : The benzyloxy group is stable at pH 2–6 but hydrolyzes in basic conditions (pH >8) to form phenolic byproducts .

- Metabolic stability : In vitro assays (e.g., liver microsomes) show slow oxidation (~20% degradation in 2 hours) due to steric hindrance from the tert-butyl group .

Basic: What are common applications in medicinal chemistry research?

- Peptide mimetics : The tert-butyl ester acts as a protecting group in solid-phase peptide synthesis .

- Receptor ligand studies : The benzyloxy-phenyl moiety mimics tyrosine residues in kinase inhibitors .

Advanced: How to design experiments to study its interaction with membrane transporters?

- Competitive inhibition assays : Use radiolabeled amino acids (e.g., -leucine) in HEK293 cells expressing LAT1 transporters .

- Molecular docking : Simulate binding poses with AutoDock Vina, focusing on the benzyloxy group’s role in hydrophobic pockets .

Basic: How to assess compound stability during storage?

- Accelerated stability testing : Store at 40°C/75% RH for 1 month; monitor degradation via HPLC .

- Light sensitivity : Protect from UV exposure to prevent ester bond cleavage .

Advanced: What strategies address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors improve mixing and heat transfer for benzylation steps .

- Catalytic hydrogenation : Replace stoichiometric reagents (e.g., NaBH₄) with Pd/C for greener amino group reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。